![molecular formula C7H5F3N2O B2725614 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone CAS No. 1948236-88-1](/img/structure/B2725614.png)
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone” is a chemical compound with the molecular formula C7H5F3N2O . It has a molecular weight of 189.14 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 233.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.0±3.0 kJ/mol, and the flash point is 95.1±27.3 °C . The compound has an index of refraction of 1.446, a molar refractivity of 39.4±0.3 cm3, and a molar volume of 147.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Polysubstituted Pyridazinones Synthesis
1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone serves as a scaffold for synthesizing various polysubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This method allows access to a variety of polyfunctional systems, potentially useful in drug discovery. For instance, nitrogen nucleophiles reacting with 4,5,6-trifluoropyridazin-3(2H)-one lead to a mixture of aminated products, demonstrating the versatility of this compound in synthesizing disubstituted systems and ring-fused derivatives (Pattison et al., 2009).
Catalytic Behavior of Pyridazinone Derivatives
Derivatives of this compound have been evaluated for their catalytic activities, specifically in reactions involving ethylene. For example, iron and cobalt complexes derived from pyridazinone ligands exhibit significant catalytic activities for ethylene oligomerization and polymerization, highlighting the potential of these compounds in industrial applications (Sun et al., 2007).
Material Science Applications
- Characterization and Reactivity Studies: The synthesis and characterization of new pyridazinone derivatives have led to insights into their structural and vibrational properties. Quantum mechanical modeling of derivatives has been conducted to study their reactivities, structures, and vibrational properties, providing valuable information for material science applications (Cataldo et al., 2014).
Pharmaceutical Chemistry
- Synthesis of Antiviral and Antibacterial Compounds: Pyridazinone derivatives synthesized from this compound have been investigated for their potential antiviral and antibacterial activities. The creation of heterocyclic compounds from this scaffold has led to the discovery of molecules with promising biological activities, indicating its significance in the development of new therapeutic agents (Attaby et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4(13)5-2-3-6(12-11-5)7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWEXDHRZILDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
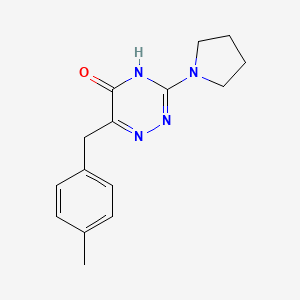
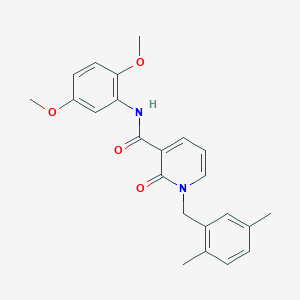


![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)
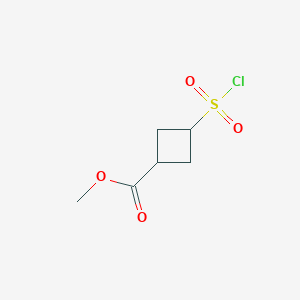
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)
![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)
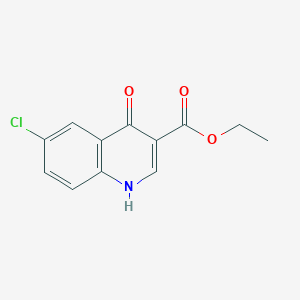

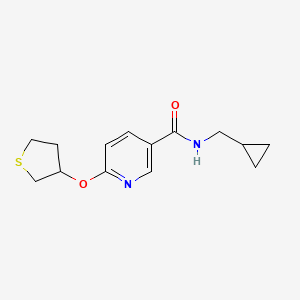

![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)
